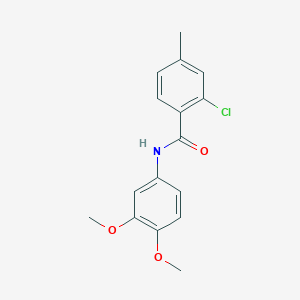

N-(4-methoxybenzyl)cyclopentanecarboxamide

Descripción general

Descripción

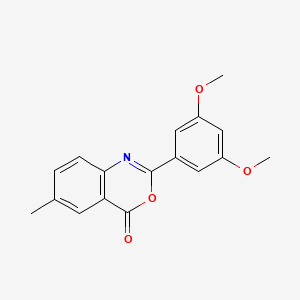

N-(4-methoxybenzyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'MBC' and is synthesized through a multi-step process. This compound has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Application in Solution Phase Library Synthesis

N-(4-methoxybenzyl)cyclopentanecarboxamide is utilized in solution phase library synthesis. Bailey et al. (1999) illustrated the application of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for N-protection of amidinonaphthol. The introduction of the 4-methoxybenzyloxycarbonyl group and mild deprotection conditions make it suitable for multiparallel solution phase synthesis of substituted benzamidines (Bailey, Baker, Hayler, & Kane, 1999).

Development as a Carboxamide Protecting Group

Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB). This group can be removed using mild basic desilylation methods and is also deprotectable under strongly acidic or oxidative conditions. The group's application extends to simple carboxamide groups and complex, acid-sensitive adenosine derivatives containing a cyclophane scaffold (Muranaka, Ichikawa, & Matsuda, 2011).

Antioxidant Action Studies

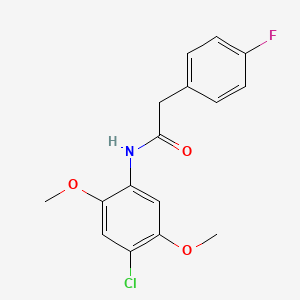

Yancheva et al. (2020) studied two capsaicin analogues – N-(4-hydroxy-3-methoxybenzyl)acetamide and N-(4-hydroxy-3-methoxybenzyl)benzamide, using DFT methods to estimate their ability to act as antioxidants. Their study outlined the most reactive site for hydrogen atom abstraction and proton transfer in these compounds (Yancheva, Stoyanov, Anichina, Nikolova, Velcheva, & Stamboliyska, 2020).

Application in Synthesis of Fatty Acid Amides

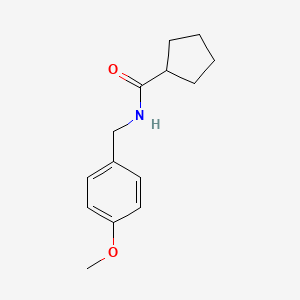

Nengroo et al. (2021) synthesized a series of fatty acid amides including N-(4-methoxybenzyl)undec-10-enamide and assessed their antimicrobial activities. These compounds, especially those with a hydroxy group on the fatty acid chain, demonstrated significant antifungal and antibacterial activity (Nengroo, Ahmad, Tantary, Ganie, & Shah, 2021).

Enantioselective Transesterification in Insect Growth Regulators

Brunet et al. (1999) explored the enantioselective transesterification of 2-(4-methoxybenzyl)-1-cyclohexanols and 2-(4-methoxybenzyl)-1-cyclopentanols, crucial for juvenile hormone analogs in insect growth regulation. Using lipase B from Candida antarctica, they produced pure enantiomers of R-cyclohexyl and R-cyclopentyl acetates with high enantiomeric excess (Brunet, Zarevúcká, Wimmer, & Legoy, 1999).

Other Notable Applications

- In antimicrobial agent synthesis, Raju et al. (2010) synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and evaluated their antibacterial and antifungal activities (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).

- Takaku and Kamaike (1982) used the 4-methoxybenzyl group in the synthesis of oligoribonucleotides, demonstrating its effectiveness as a new protecting group for the 2′-hydroxyl group of adenosine (Takaku & Kamaike, 1982).

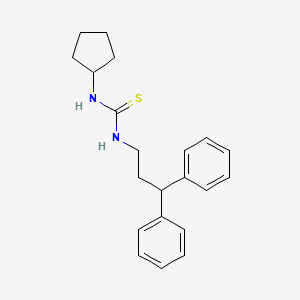

- Almukadi et al. (2013) studied N-3-methoxybenzyl-linoleamide as a time-dependent fatty acid amide hydrolase (FAAH) inhibitor, indicating potential applications in the central nervous system for analgesic, anti-inflammatory, or neuroprotective effects (Almukadi, Wu, Böhlke, Kelley, Maher, & Pino-Figueroa, 2013).

Direcciones Futuras

While specific future directions for “N-(4-methoxybenzyl)cyclopentanecarboxamide” are not mentioned in the search results, related compounds have shown promise in the development of disease-modifying therapies against Alzheimer’s Disease (AD) . This suggests potential future research directions in the exploration of similar compounds for therapeutic applications.

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-13-8-6-11(7-9-13)10-15-14(16)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUUTRPXZHRTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330669 | |

| Record name | N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194516 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

545437-48-7 | |

| Record name | N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)

![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)

![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5736458.png)

![diethyl 3-methyl-5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5736487.png)

![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)

![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)

![N'-{[2-(1-naphthyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5736532.png)